molecular formula C11H16N2O2 B7506972 (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone

(4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone

Cat. No. B7506972
M. Wt: 208.26 g/mol
InChI Key: BYKDESYXDFLAJA-UHFFFAOYSA-N
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Description

(4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone, also known as EFMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EFMI is a small molecule that has shown promising results in various studies, making it a potential candidate for further research and development.

Mechanism of Action

The exact mechanism of action of (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes or receptors in the body. (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone has also been shown to have antioxidant properties and may help to protect against oxidative damage in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone is its relatively simple synthesis method, which makes it a cost-effective compound to produce. (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone has also shown promising results in various studies, making it a potential candidate for further research and development. However, there are also some limitations to using (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone in lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research involving (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone, including its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Further studies are needed to fully understand the mechanism of action of (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone and to identify any potential side effects or toxicity. Additionally, research is needed to optimize the synthesis method of (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone and to develop more efficient methods for delivering (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone to target tissues. Overall, (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone shows significant potential as a drug candidate and warrants further investigation in the field of medicinal chemistry.

Synthesis Methods

The synthesis of (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone involves a multi-step process that begins with the reaction of furan-3-carboxaldehyde with ethyl piperazine in the presence of a catalyst. The resulting intermediate is then reacted with a suitable reagent to obtain the final product, (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone. The overall yield of (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone is typically around 50%, making it a relatively efficient synthesis method.

Scientific Research Applications

(4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone has been studied extensively in the field of medicinal chemistry due to its potential applications as a drug candidate. (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone has shown promising results in various studies, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone has also been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-12-4-6-13(7-5-12)11(14)10-3-8-15-9-10/h3,8-9H,2,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKDESYXDFLAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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